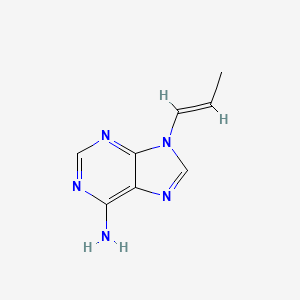

9-Propenyladenine

Beschreibung

Contextualizing 9-Propenyladenine (B560649) within Purine (B94841) Chemistry

This compound belongs to the family of N-substituted purines. cymitquimica.comchemicalbook.com Purines are a class of organic compounds characterized by a double-ring structure, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. Adenine (B156593), a fundamental component of nucleic acids (DNA and RNA), is one of the most well-known purines.

In this compound, a propenyl group is attached to the nitrogen atom at the 9th position of the adenine core. nih.gov This substitution gives rise to two geometric isomers: (E)-9-Propenyladenine and (Z)-9-Propenyladenine, which differ in the spatial arrangement of the atoms around the carbon-carbon double bond in the propenyl side chain. lgcstandards.comnih.gov The specific isomer can influence the compound's chemical reactivity and biological activity.

The presence of the propenyl group makes this compound a useful intermediate in the synthesis of more complex molecules. For instance, the allyl group (a related three-carbon chain) has been explored as a blocking group in the synthesis of N-substituted purines. medchemexpress.com This highlights the role of such modifications in directing chemical reactions to specific sites on the purine ring.

Significance of this compound in Biomedical and Chemical Research

The primary significance of this compound in biomedical research stems from its identification as a mutagenic impurity in the production of Tenofovir (B777) Disoproxil Fumarate (B1241708). medchemexpress.commedchemexpress.comchemicalbook.com Tenofovir is a crucial antiretroviral drug used in the treatment of HIV-1 and HBV infections. medchemexpress.commedchemexpress.commedchemexpress.com As a nucleotide analogue reverse transcriptase inhibitor, Tenofovir works by blocking the action of the reverse transcriptase enzyme, which is vital for the replication of these viruses. medchemexpress.commedchemexpress.commedchemexpress.com

The potential for mutagenic impurities in pharmaceutical products is a major concern, necessitating strict control and monitoring during the manufacturing process. The World Health Organization (WHO) has noted the importance of controlling for this compound in Tenofovir Disoproxil Fumarate. who.int This has driven research into the detection, characterization, and synthesis of this compound as a reference standard for quality control purposes. medchemexpress.com

In the realm of chemical research, this compound serves as a valuable building block in organic synthesis. It is used in the preparation of other complex molecules, such as mesityl dihydroisoxazolyl homo-N-nucleosides. cymitquimica.com Furthermore, it has been investigated as a key starting material for the synthesis of Tenofovir intermediates, such as (R)-9-(2-hydroxypropyl)adenine. google.com

Overview of Research Directions for this compound

Current and future research on this compound is multifaceted. A significant area of focus remains its role as a pharmaceutical impurity. This includes the development of more sensitive analytical methods for its detection and quantification in active pharmaceutical ingredients (APIs) and finished drug products.

Another key research direction is its application in synthetic chemistry. The unique reactivity of the propenyl group opens up possibilities for creating novel purine derivatives with potentially interesting biological activities. This includes its use as a precursor for creating a variety of substituted adenines. chemicalbook.com

Furthermore, the study of the biological effects of this compound itself, beyond its role as a mutagenic impurity, is an emerging area of interest. Understanding its interactions with biological systems could reveal new toxicological insights or even unexpected therapeutic potential. The availability of both the (E) and (Z) isomers for research allows for comparative studies to understand how stereochemistry influences biological outcomes. nih.govmedchemexpress.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉N₅ | cymitquimica.comscbt.com |

| Molecular Weight | 175.19 g/mol | cymitquimica.comscbt.com |

| Appearance | White to off-white solid | chemicalbook.compharmaffiliates.com |

| Isomers | (E)-9-Propenyladenine, (Z)-9-Propenyladenine | lgcstandards.comnih.gov |

Table 2: Research Applications of this compound

| Application Area | Specific Use | Source |

| Pharmaceutical Analysis | Mutagenic impurity in Tenofovir Disoproxil Fumarate | medchemexpress.commedchemexpress.comchemicalbook.com |

| Reference standard for quality control | medchemexpress.com | |

| Organic Synthesis | Intermediate in the synthesis of homo-N-nucleosides | cymitquimica.com |

| Starting material for Tenofovir intermediates | google.com | |

| Key blocking group for synthesis of 1-substituted adenines | chemicalbook.com | |

| Biomedical Research | Study of mutagenicity | medchemexpress.commedchemexpress.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-[(E)-prop-1-enyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWCANXGLNLMJB-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446486-33-4 | |

| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446486334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF7RUR5G44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Derivatization of 9 Propenyladenine

Synthetic Methodologies for 9-Propenyladenine (B560649)

The preparation of this compound can be achieved through various synthetic routes, ranging from classical organic chemistry techniques to more modern and efficient strategies.

Classical Organic Synthesis Approaches

One of the earliest reported methods for synthesizing derivatives related to this compound involved the allylation of adenine (B156593). This reaction is followed by a base-catalyzed isomerization of the resulting 9-allyl adenine to yield this compound. lookchem.com This approach, while foundational, was initially reported to produce only small quantities of the desired product and lacked detailed spectroscopic data. lookchem.com Another classical approach involves the direct alkylation of adenine with propargyl halides, such as propargyl bromide, under basic conditions to form 9-(prop-2-yn-1-yl)-9H-purin-6-amine, a precursor that can be subsequently modified.

A significant classical route that has been explored involves the reaction of adenine with (R)-propylene carbonate in the presence of sodium hydroxide (B78521) and N,N-dimethylformamide (DMF) to produce (R)-9-(2-hydroxypropyl)adenine. google.com This intermediate is crucial in the synthesis of tenofovir (B777). who.int

Modern Synthetic Strategies for this compound

More recent synthetic methods have focused on improving efficiency and yield. A notable modern strategy involves a multi-step process starting from adenine. lookchem.com In this route, adenine is first reacted with R,S-propylene carbonate in DMF with sodium hydroxide to yield the alcohol intermediate, 9-(2-hydroxypropyl)adenine (B3238228). lookchem.com This alcohol is then converted to its mesylate by treatment with methanesulfonyl chloride in the presence of pyridine. The subsequent treatment of this mesylate with potassium tert-butoxide in DMF leads to the formation of (E)-9-(propen-1-yl)-9H-adenine along with 9-allyl adenine. lookchem.com This method provides a more reliable and efficient pathway to the target compound. lookchem.com

Another innovative approach involves the Wittig reaction. A patented method describes the synthesis of this compound from 9-formyladenine and an ethyl triphenyl phosphonium (B103445) salt under basic conditions. google.com This strategy offers an alternative route to the propenyl moiety.

Table 1: Comparison of Synthetic Strategies for this compound

| Strategy | Key Reagents | Intermediates | Key Characteristics | Reference |

|---|---|---|---|---|

| Classical Allylation/Isomerization | Adenine, Allyl Halide, Base | 9-Allyladenine | Low yield, limited early data | lookchem.com |

| Modern Mesylate Elimination | Adenine, Propylene Carbonate, MsCl, K-tert-butoxide | 9-(2-hydroxypropyl)adenine, Mesylate derivative | Improved efficiency and yield | lookchem.com |

| Wittig Reaction | 9-Formyladenine, Ethyl triphenyl phosphonium salt | - | Alternative route to propenyl group | google.com |

Stereoselective Synthesis and Isomeric Purity of this compound

This compound exists as (E) and (Z) isomers, which are geometric isomers arising from the carbon-carbon double bond in the propenyl group. medchemexpress.comlgcstandards.com The (E)-isomer is the more commonly referenced and studied form. lookchem.comlgcstandards.com The synthesis method starting from the mesylate of 9-(2-hydroxypropyl)adenine primarily yields the (E)-isomer of this compound, with a reported ratio of (E)-9-(propen-1-yl)-9H-adenine to 9-allyl adenine being 92:8. lookchem.com

The isomeric purity is a critical parameter, especially in the context of pharmaceutical manufacturing where specific impurities need to be controlled at very low levels. who.intwho.int High-performance liquid chromatography (HPLC) is a standard analytical technique used to determine the purity and quantify the different isomers of this compound. lookchem.comlgcstandards.comwho.int Chiral HPLC can also be employed to assess enantiomeric purity when chiral centers are present in related structures. who.inteuropa.eu The (Z)-isomer of this compound is also recognized as a mutagenic impurity in tenofovir disoproxil fumarate (B1241708). medchemexpress.comglpbio.comsynzeal.comchemicea.com

Derivatization and Analog Development of this compound

The chemical structure of this compound allows for various modifications at both the purine (B94841) ring and the propenyl side chain, leading to the development of diverse analogs.

N-Substitution Patterns and Their Synthetic Routes

The adenine ring system offers multiple nitrogen atoms that can potentially be substituted. The use of the propenyl group as a blocking group at the N9 position can facilitate the synthesis of 1-substituted adenines. lookchem.comchemicalbook.com This strategy is valuable in medicinal chemistry for creating derivatives that can interact with biological targets. lookchem.com The synthesis of N-substituted purines can also be achieved through methods like the alkylation of 6-chloropurine, followed by amination to introduce the desired N-substituent. uio.no For example, 3-allyladenine has been synthesized and used to create more complex structures. mdpi.com

Modifications to the Propenyl Moiety

The propenyl group itself is amenable to chemical transformations. The triple bond in a related precursor, 9-(prop-2-yn-1-yl)-9H-purin-6-amine, can be reduced to a double or single bond. The propargyl group is also a versatile handle for "click chemistry" reactions, specifically copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), allowing for the conjugation of this compound precursors to other molecules. Furthermore, the propenyl group can undergo oxidation to form an aldehyde or a carboxylic acid. These modifications allow for the creation of a wide array of analogs with potentially different biological activities.

Development of Adenine Derivatives with Varied Substituents

The adenine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. unife.it This has led to extensive research into the synthesis of adenine derivatives with diverse substituents to explore their potential as therapeutic agents.

One area of focus has been the modification of the N6 and C2 positions of the purine ring. For instance, researchers have synthesized novel adenine derivatives with various substituents on the N6 nitrogen atom. google.com These modifications have been shown to influence the biological activity of the resulting compounds, such as their cytokinin activity and their ability to stimulate root formation in plants. google.com

Further studies have demonstrated that introducing different groups at the 2-position of 9-ethyladenine (B1664709) can modulate the compound's affinity and selectivity for human adenosine (B11128) receptors (ARs). nih.gov A series of 9-ethyladenine derivatives bearing phenylalkylamino, phenylalkyloxy, or phenylalkylthio groups of varying lengths at the 2-position exhibited sub-micromolar affinity for these receptors. nih.gov The addition of a bromine atom at the 8-position further enhanced the affinity and selectivity for all ARs, leading to compounds that bind to the A2A AR subtype at low nanomolar levels. nih.gov

The exploration of 2-substituted adenine derivatives has identified potent and selective A3 adenosine receptor (AR) antagonists. nih.gov For example, starting from the observation that 'reversine' (2-(4-morpholinoanilino)-N6-cyclohexyladenine) is a moderately potent A3 AR antagonist, subsequent optimization of substituents at the C2 and N6 positions led to the discovery of highly potent and selective A3 AR ligands. nih.gov Specifically, compounds like 2-phenylamino-N6-(cyclohexyl)adenine and its analogs showed Ki values in the low nanomolar range with significant selectivity over A1 and A2A ARs. nih.gov

A set of 2-aryl-9-H or methyl-6-morpholinopurine derivatives have also been synthesized and evaluated for their activity at human adenosine receptor subtypes. mdpi.com The results indicated that 9-methylpurine (B1201685) derivatives were generally less potent but more selective, while the 9H-purine derivatives were more potent but less selective. mdpi.com These findings contribute to the structure-activity relationship (SAR) understanding for this class of compounds.

The following table summarizes the findings of a study on 2-substituted adenine derivatives and their A3 AR binding affinity. nih.gov

| Compound | R2 Substituent | N6 Substituent | A3 Ki (nM) |

| 12 | Phenylamino | Cyclohexyl | 51 |

| 19 | Phenylamino | Cycloheptyl | 42 |

| 21 | Phenylamino | endo-Norbornyl | 37 |

| 22 | Phenyloxy | Cyclohexyl | >200-fold selective |

This table is based on data from reference nih.gov.

Combinatorial Library Synthesis Utilizing Purine Scaffolds

The purine scaffold's versatility makes it an ideal candidate for combinatorial library synthesis, a strategy used to rapidly generate a large number of diverse compounds for high-throughput screening. unife.itasm.org This approach has been successfully employed to identify inhibitors for various biological targets.

One notable example is the work of Schultz and colleagues, who utilized the purine scaffold to create libraries aimed at identifying modulators of cyclin-dependent kinases (CDKs). nih.gov Their synthetic strategy involved immobilizing a 2-fluoro-substituted purine on a solid phase, followed by Mitsunobu alkylations and aminations to introduce diversity at the 9- and 2-positions, respectively. nih.gov

A resin-capture and release strategy has also been developed for the combinatorial synthesis of 2,6,9-trisubstituted purines. acs.org This method involves capturing N9-derivatized purines at the C6 position with a thio-modified polymer. Subsequent substitution at the C2 position, followed by oxidation and release, allows for the generation of a library of purine derivatives. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions have been utilized to prepare diverse purine-scaffold libraries in a single step. researchgate.net This method enables the introduction of a wide range of substituents at various positions on the purine ring, facilitating the exploration of chemical space around the scaffold. researchgate.net

Virtual screening of combinatorial libraries is another powerful tool. asm.org This computational approach allows for the in silico evaluation of large libraries of compounds against a biological target before their actual synthesis, saving time and resources. asm.org This strategy has been applied to the discovery of inhibitors for enzymes like Giardia lamblia guanine (B1146940) phosphoribosyltransferase, where a combination of virtual screening and solid-phase synthesis led to the identification of micromolar inhibitors. asm.org

The following table provides a high-level overview of different strategies for purine library synthesis.

| Synthesis Strategy | Key Features | Example Application | Reference |

| Solid-Phase Synthesis | Immobilization of purine scaffold on a solid support, allowing for sequential addition of diverse building blocks. | Identification of CDK inhibitors. | nih.gov |

| Resin-Capture and Release | Reversible capture of a purine derivative on a resin, enabling multi-step modifications and final release of the desired library. | Generation of 2,6,9-trisubstituted purine libraries. | acs.org |

| Palladium-Catalyzed Cross-Coupling | One-step introduction of diverse functionalities using various cross-coupling reactions (e.g., Suzuki, Stille). | Preparation of diverse purine-scaffold libraries for Hsp90 inhibitor discovery. | researchgate.net |

| Virtual Library Screening | Computational screening of large, hypothetical libraries to prioritize compounds for synthesis. | Discovery of Giardia lamblia guanine phosphoribosyltransferase inhibitors. | asm.org |

Biological and Biochemical Interactions of 9 Propenyladenine

Nucleic Acid Interactions and Molecular Mechanisms

9-Propenyladenine (B560649) is a purine (B94841) derivative that has been noted for its potential to interfere with nucleic acid processes. lookchem.com Antimicrobial and antiviral agents often function by inhibiting nucleic acid synthesis, targeting either the enzymes involved in DNA replication or those involved in RNA transcription. creative-biolabs.comlibretexts.org The interference can occur at various stages, including initiation, elongation, or termination of the nucleic acid chain. libretexts.org this compound is recognized primarily as a mutagenic impurity found in the antiretroviral drug, tenofovir (B777) disoproxil fumarate (B1241708). adooq.comchemicalbook.comthp.atmedchemexpress.com The parent drug, tenofovir, acts as a nucleotide analogue reverse transcriptase inhibitor that ultimately causes DNA chain termination. adooq.comeuropa.eutmda.go.tz The presence of this compound as a genotoxic impurity within a drug designed to disrupt nucleic acid synthesis underscores its relevance in this context. tmda.go.tzgezondheidsraad.nl Its chemical structure as an adenine (B156593) analogue suggests a potential to be mistakenly incorporated or to interact with the machinery of DNA and RNA synthesis, leading to disruptions in these critical cellular processes.

As a derivative of the purine adenine, this compound is structurally related to the fundamental building blocks of nucleic acids. lookchem.comnih.gov Adenine is a core component of both DNA and RNA. The structural similarity allows such analogues to potentially interact with the enzymes that synthesize or repair nucleic acids or to be incorporated into the DNA or RNA strands themselves. The presence of the propenyl group at the 9-position of the adenine base distinguishes it from natural nucleosides and can affect its pairing and stacking interactions within the DNA double helix or complex RNA structures. This alteration can lead to conformational changes, mismatches, or stalls in replication or transcription, which is consistent with its observed mutagenic character. lookchem.com

This compound is consistently identified in scientific literature as a mutagenic compound. medchemexpress.euchemsrc.commedchemexpress.comglpbio.com Its mutagenicity is of particular concern in the pharmaceutical field, as it is a known process-related impurity in the production of tenofovir disoproxil fumarate, a widely used antiretroviral medication. lookchem.commedchemexpress.eu The mutagenic potential necessitates strict control of its levels in the final drug product. tmda.go.tz Regulatory assessments and quality control specifications have set limits for this impurity, highlighting the recognized risk associated with its presence. tmda.go.tzruifuchemical.com The mechanism of its mutagenicity is linked to its nature as a genotoxic agent, meaning it can interact with and cause damage to DNA. gezondheidsraad.nl This interaction can lead to stable, heritable changes in the genetic material.

Table 1: Research Findings on the Mutagenic Properties of this compound

| Finding | Context | Source(s) |

|---|---|---|

| Identified as a mutagenic impurity. | Found in Tenofovir Disoproxil Fumarate. | adooq.comchemicalbook.comthp.atmedchemexpress.comthp.atglpbio.com |

| Characterized as a genotoxic compound. | General toxicological assessment. | gezondheidsraad.nl |

| Controlled as an impurity in drug manufacturing. | Quality control specifications for Tenofovir Disoproxil Fumarate. | tmda.go.tz |

| Specified limit of ≤5.0 ppm in API. | Regulatory submission data for a combination drug product. | tmda.go.tz |

Cellular and Molecular Biology Research

Cellular Uptake and Metabolism Pathways

Detailed information regarding the specific cellular uptake and metabolism pathways of this compound is not available in the provided search results. However, as an analogue of adenine, it is conceivable that it may be transported into cells via nucleoside transporters, which are responsible for the uptake of natural purines and pyrimidines. Once inside the cell, it could potentially be a substrate for enzymes involved in purine metabolism. The formation of this compound has been noted during the synthesis of tenofovir, particularly under certain reaction conditions, suggesting its chemical stability and potential to persist and interact within a biological system. mit.edu

Gene Expression Modulation

There is no direct evidence in the provided search results regarding the specific effects of this compound on gene expression modulation. As a mutagenic compound, it can be inferred that it could indirectly modulate gene expression by inducing DNA damage and triggering DNA repair pathways. This can lead to changes in the expression of genes involved in cell cycle control, apoptosis, and DNA metabolism.

A study screening repurposed antiviral compounds for antimycobacterial activity analyzed the gene expression profiles of M. bovis BCG in response to several compounds. polyu.edu.hk While this compound was part of the screening library, the detailed transcriptomic analysis focused on other active compounds. polyu.edu.hk Therefore, specific data on how this compound might alter gene expression remains to be investigated.

Analytical and Characterization Techniques in 9 Propenyladenine Research

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are fundamental in separating 9-propenyladenine (B560649) from related substances and resolving its isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and quantifying its related impurities. tmda.go.tzmyskinrecipes.comwho.int For instance, this compound is identified as a potential mutagenic impurity in Tenofovir (B777) Disoproxil Fumarate (B1241708) and its concentration is strictly controlled, often to a limit of not more than 5 parts per million (ppm). digicollections.netwho.intdrugfuture.comwho.int HPLC methods are developed to ensure compliance with these stringent requirements. tmda.go.tzwho.int

The separation of positional isomers can also be achieved using HPLC. Different analytical columns, such as C18, and mobile phases are employed to achieve the desired separation. lookchem.comchemrxiv.org The choice of the stationary phase and mobile phase composition is critical for resolving complex mixtures of adenine (B156593) derivatives. bjbms.org

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions | Reference |

| Column | Hypersil - BDS C18 (4.6 mm ID X 250 mm, 5.0 micron) | lookchem.com |

| Mobile Phase | H₂O + 0.01% disodium (B8443419) hydrogen orthophosphate and adjust pH | lookchem.com |

| Flow Rate | 1.0 mL/min | digicollections.netlookchem.com |

| Detector | UV at 260 nm | digicollections.netlookchem.com |

| Column Temperature | 30 °C or 35 °C | digicollections.netlookchem.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a straightforward and rapid method for the separation and identification of adenine derivatives. ste-mart.com It is often used to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity. nih.gov The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. ste-mart.com

For adenine and its derivatives, various solvent systems can be employed to achieve separation. nih.gov For example, a mixture of chloroform (B151607) and methanol (B129727) has been used for the one-dimensional TLC separation of alkylated adenines. nih.gov Two-dimensional TLC can provide enhanced resolution for more complex mixtures. nih.govnih.gov The spots are typically visualized under UV light. sigmaaldrich.com

Table 2: TLC Systems for Adenine Derivatives

| Stationary Phase | Mobile Phase | Application | Reference |

| Silica Gel | Chloroform-Methanol (90:10) | Separation of alkylated adenines | nih.gov |

| Silica Gel 60 RP-8 F254s | Methanol-Water (10:90) | Analysis of adenine derivatives | sigmaaldrich.com |

| Cellulose | Isopropanol-HCl-H₂O | Separation of modified adenosines | nih.gov |

Chiral Chromatography for Enantiomeric Purity

When this compound is part of a chiral molecule, as in some pharmaceutical contexts, chiral chromatography is essential to separate the enantiomers and determine the enantiomeric purity. mz-at.dechiralpedia.com Enantiomers can have significantly different biological activities, making their separation and quantification critical. mz-at.de Chiral HPLC methods are employed to control the amount of the undesired enantiomer. tmda.go.tzwho.intwho.intwho.int For example, in the analysis of Tenofovir Disoproxil Fumarate, a chiral HPLC method is used to ensure the (S)-enantiomer impurity is below a specified limit, such as 1.0%. who.intwho.intwho.int

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com Alternatively, a chiral additive can be used in the mobile phase with an achiral column. ajol.info

Table 3: Chiral HPLC for Enantiomeric Purity

| Parameter | Typical Specification | Reference |

| S-Enantiomer Limit | ≤ 1.0% | who.intwho.intwho.int |

| Technique | Chiral HPLC | tmda.go.tzwho.intwho.intwho.int |

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgacs.orgresearchgate.net

The ¹H NMR spectrum of (E)-9-(propen-1-yl)-9H-adenine shows characteristic signals for the protons of the propenyl group and the purine (B94841) ring. lookchem.com Similarly, the ¹³C NMR spectrum provides data for each carbon atom in the molecule. lookchem.comnih.gov These spectra are essential for confirming the identity and structure of the synthesized compound.

Table 4: Representative NMR Data for (E)-9-(propen-1-yl)-9H-adenine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

| ¹H NMR | 8.14 | s | lookchem.com |

| 8.05 | s | lookchem.com | |

| 7.19 | brs | lookchem.com | |

| 6.88 | d | lookchem.com | |

| ¹³C NMR (DMSO-d6) | 156.1, 152.4, 149.7, 141.0, 127.8, 118.6, 108.6, 17.9 | lookchem.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound and its derivatives is used for identification purposes, often as part of the quality control specifications for related active pharmaceutical ingredients. tmda.go.tzwho.intwho.int The spectrum is compared with that of a reference standard to confirm the identity of the substance. drugfuture.com

The IR spectrum of adenine derivatives will show characteristic absorption bands for N-H, C-H, C=N, and C=C stretching and bending vibrations. nih.gov

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds. In the analysis of this compound, MS is instrumental for confirming its molecular identity, particularly when it is present as a low-level impurity in pharmaceutical substances. google.comgoogleapis.com The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. synthinkchemicals.com

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecule, known as the molecular ion (M+). The molecular formula of this compound is C₈H₉N₅. lgcstandards.comscbt.com This corresponds to a theoretical monoisotopic mass of approximately 175.0858 Da. lgcstandards.comnih.gov The detection of a molecular ion peak at this specific m/z value in an HRMS spectrum serves as strong evidence for the presence of the compound.

Structural elucidation is further achieved by analyzing the fragmentation pattern of the molecular ion. chemguide.co.uk When the molecular ion is subjected to energy within the mass spectrometer, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that helps to piece together the compound's structure. For this compound, the fragmentation is expected to occur at the bond connecting the propenyl group to the purine ring and within the propenyl and purine structures themselves.

Key fragmentation pathways for this compound would include:

Loss of the propenyl group: Cleavage of the N-C bond between the adenine ring and the propenyl side chain would result in a fragment corresponding to the adenine base (C₅H₄N₅⁺) at approximately m/z 134.

Fragmentation of the side chain: Loss of a methyl radical (•CH₃) from the propenyl group would yield a fragment ion at approximately m/z 160.

Cleavage of the purine ring: The adenine ring itself can undergo characteristic fragmentation, leading to the loss of neutral molecules like HCN.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers enhanced specificity and sensitivity, allowing for the detection and quantification of trace amounts of this compound, with reported control limits as low as 5.0 ppm in some pharmaceutical products. who.intwho.int

Table 1: Predicted Mass Spectrometry Fragments for this compound This table is based on theoretical fragmentation patterns.

| Fragment Ion | Proposed Structure/Loss | Approximate Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [C₈H₉N₅]⁺ | Molecular Ion (M⁺) | 175 |

| [C₇H₆N₅]⁺ | Loss of methyl radical (•CH₃) | 160 |

| [C₅H₄N₅]⁺ | Loss of propenyl radical (•C₃H₅) | 134 |

Advanced Analytical Methodologies

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to characterize the solid-state properties of materials. It is particularly vital in pharmaceutical science for identifying the crystalline structure, or lack thereof (amorphous nature), of an active pharmaceutical ingredient (API) or its impurities. iitk.ac.in The technique works by irradiating a powdered sample with X-rays and measuring the angles at which the X-rays are diffracted by the crystalline lattice of the material. The resulting diffraction pattern is unique to a specific crystalline form.

In the context of pharmaceutical manufacturing, XRPD is essential for polymorphism screening and control. Polymorphs are different crystalline forms of the same compound that can have different physical properties. Regulatory bodies often require the polymorphic form of a drug substance to be consistently produced and controlled. who.intwho.int For instance, related pharmaceutical compounds like emtricitabine (B123318) and tenofovir disoproxil fumarate are known to exhibit polymorphism, and XRPD is a key technique used to identify and control the desired form. who.intwho.int

While specific, publicly available XRPD patterns for this compound are not detailed in the literature, its characterization as a solid would invariably involve this technique to determine if it exists in a crystalline or amorphous state. A crystalline form of this compound would produce a distinct XRPD pattern characterized by a series of diffraction peaks at specific 2θ angles.

Table 2: Illustrative Example of XRPD Data Presentation This table presents a hypothetical data set to illustrate the format of XRPD results and does not represent actual data for this compound.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.9 | 3.44 | 65 |

Elemental Analysis

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a sample. For a pure chemical compound like this compound, this technique is used to verify its empirical formula by comparing the experimentally measured elemental composition with the theoretically calculated values. This comparison is a critical checkpoint for confirming the identity and purity of a newly synthesized or isolated compound.

The molecular formula of this compound is C₈H₉N₅. lgcstandards.comscbt.comnih.gov Based on the atomic weights of carbon, hydrogen, and nitrogen, the theoretical elemental composition can be calculated. The experimental values are typically obtained through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured. A close agreement between the experimental and theoretical percentages, typically within ±0.4%, confirms the elemental composition of the compound.

Table 3: Elemental Composition of this compound (C₈H₉N₅)

| Element | Theoretical Mass Percentage (%) | Experimental Mass Percentage (%) |

|---|---|---|

| Carbon (C) | 54.85 | To be determined by analysis |

| Hydrogen (H) | 5.18 | To be determined by analysis |

| Nitrogen (N) | 39.97 | To be determined by analysis |

Structure Activity Relationship Sar Studies of 9 Propenyladenine and Its Analogs

Systematic Structural Modifications and Biological Activity

Systematic alterations to the 9-propenyladenine (B560649) scaffold have been a key strategy in elucidating its SAR. Research has demonstrated that even minor changes to the molecule can significantly impact its biological profile, including its antiviral and antitumor activities.

Derivatives of this compound have been synthesized and evaluated for their potential as cancer cell growth inhibitors. medchemexpress.com The core structure, a purine (B94841) base connected to a propenyl group at the 9-position, serves as a template for these modifications. The goal is to identify analogs with enhanced potency and a favorable therapeutic index. While specific details on the range of modifications are limited in the available literature, the focus remains on optimizing the compound's biological activity through structural variation.

One of the most well-known analogs is Tenofovir (B777), an acyclic nucleotide analogue. While not a direct structural analog in the sense of simple substitution, its development highlights the therapeutic potential of modifying the substituent at the 9-position of the adenine (B156593) core. Tenofovir and its prodrug, Tenofovir Disoproxil Fumarate (B1241708), are potent reverse transcriptase inhibitors used in the treatment of HIV and Hepatitis B virus (HBV) infections. medchemexpress.commedchemexpress.eunih.gov This underscores the importance of the 9-position for biological activity.

The following table summarizes some of the key analogs and their reported biological relevance:

| Compound Name | Modification from this compound | Reported Biological Relevance |

| This compound | Parent Compound | Mutagenic impurity in Tenofovir Disoproxil Fumarate. medchemexpress.commedchemexpress.euglpbio.comglpbio.comcymitquimica.commedchemexpress.com |

| Tenofovir | Acyclic phosphonomethoxypropyl group at the 9-position | Antiretroviral agent, reverse transcriptase inhibitor for HIV-1 and HBV. medchemexpress.commedchemexpress.eunih.gov |

| Tenofovir Disoproxil Fumarate | Prodrug of Tenofovir | Oral prodrug of Tenofovir with potent antiviral activity. nih.gov |

| (S)-Tenofovir | S-enantiomer of Tenofovir | Less active enantiomer of Tenofovir. glpbio.com |

Correlations between Propenyl Stereochemistry and Activity

The stereochemistry of the propenyl group at the 9-position of the adenine ring is a critical determinant of biological activity. The double bond in the propenyl group can exist as either the (E) or (Z) isomer, and this geometric difference can lead to significant variations in how the molecule interacts with its biological targets.

Both (E)-9-propenyladenine and (Z)-9-propenyladenine have been identified as mutagenic impurities in the synthesis of Tenofovir Disoproxil Fumarate. medchemexpress.euglpbio.commedchemexpress.comnih.govnih.gov The presence of these isomers has prompted investigations into their individual biological profiles.

The following table highlights the two stereoisomers of this compound:

| Compound Name | Stereochemistry | Note |

| (E)-9-Propenyladenine | trans isomer | Identified as an impurity in Tenofovir Disoproxil Fumarate. nih.govgoogle.comlgcstandards.com |

| (Z)-9-Propenyladenine | cis isomer | Identified as a mutagenic impurity in Tenofovir Disoproxil Fumarate. medchemexpress.euglpbio.comglpbio.comcymitquimica.commedchemexpress.com |

Influence of Purine Ring Substituents on Biological Function

Modifications to the purine ring of this compound analogs can profoundly affect their biological function. The purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, offers multiple positions for substitution, allowing for the fine-tuning of the molecule's properties. wikipedia.org

The biological activity of purine analogs is often dependent on the nature and position of substituents on the purine ring. For instance, the presence of an amino group at the 6-position is a defining feature of adenine and its derivatives. Altering this or other positions can impact the molecule's ability to form hydrogen bonds and engage in other interactions with biological targets. wikipedia.org

In the broader context of purine analogs, substitutions can influence a wide range of biological activities, including antiviral and anticancer effects. For example, 2'-Deoxy-2'-fluoro-beta-D-arabinoguanosine, a purine nucleoside analog, exhibits a broad spectrum of antitumor activity. cymitquimica.com While not a direct derivative of this compound, this illustrates the principle that modifications to the purine core are a valid strategy for developing new therapeutic agents.

Computational Approaches in SAR Elucidation

Computational methods are increasingly being used to understand the structure-activity relationships of drug candidates, including this compound and its analogs. These in silico techniques provide valuable insights into how these molecules interact with their biological targets at a molecular level.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the binding of a ligand to a receptor. mdpi.comnih.govnih.govresearchgate.net These methods can be used to model the interaction of this compound analogs with their target enzymes, such as viral reverse transcriptases or cellular kinases.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing information about the binding affinity and the key interactions, such as hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.net MD simulations can then be used to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the interaction. nih.govresearchgate.net These techniques can help to explain the observed SAR and guide the design of new, more potent inhibitors.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

For this compound and its analogs, QSAR studies could be employed to identify the key structural features that are important for their biological effects. nih.gov This could involve calculating a variety of molecular descriptors that encode information about the physicochemical properties of the molecules, such as their size, shape, and electronic properties. The resulting QSAR model can then be used to prioritize the synthesis of new analogs with a higher probability of being active.

Role of 9 Propenyladenine As an Impurity and Research Standard

9-Propenyladenine (B560649) as a Mutagenic Impurity in Pharmaceutical Compounds

This compound has been identified as a mutagenic impurity, particularly in the antiretroviral drug Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF). medchemexpress.comadooq.commedchemexpress.comfishersci.comarctomsci.comthp.atthp.at Tenofovir Disoproxil Fumarate is a prodrug of tenofovir, a nucleotide analogue reverse transcriptase inhibitor used in the treatment of HIV-1 and Hepatitis B virus (HBV). medchemexpress.comadooq.commedchemexpress.com Mutagenic impurities are chemical substances that can cause DNA damage at low levels, potentially leading to mutations and an increased risk of cancer. raps.org The presence of such impurities in a drug substance, even in trace amounts, is a major concern for patient safety.

The formation of this compound during the manufacturing of TDF is linked to the chemical synthesis route. who.int It is considered a synthesis-related substance that must be carefully monitored. who.int Both the (E) and (Z) isomers of this compound are recognized as impurities. medchemexpress.comarctomsci.comchemicalbook.com The (E)-isomer, specifically (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, is noted not only as a mutagenic impurity in TDF but also as a potential key blocking group for synthesizing other substituted adenines. chemicalbook.com

Table 1: Profile of this compound as a Pharmaceutical Impurity

| Attribute | Description | Source(s) |

| Impurity Name | This compound | synthinkchemicals.com |

| Synonyms | (E/Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine, Tenofovir Impurity B | chemicalbook.comnih.gov |

| Associated Drug | Tenofovir Disoproxil Fumarate (TDF) | medchemexpress.comadooq.commedchemexpress.comfishersci.comthp.at |

| Classification | Mutagenic Impurity, Synthesis-Related Substance | medchemexpress.comarctomsci.comwho.int |

| Significance | Can damage DNA and poses a potential carcinogenic risk. raps.org | raps.org |

Establishment of Reference Standards for Analytical Purposes

To accurately detect and quantify this compound in pharmaceutical products, highly pure reference standards are essential. These standards serve as a benchmark in analytical testing, allowing for the validation of methods used for quality control. Several chemical suppliers provide this compound as an analytical reference standard, intended for research and analytical applications only. synzeal.commedchemexpress.com

The availability of these reference materials, such as the "Tenofovir disoproxil Related Compound B" from the United States Pharmacopeia (USP), enables pharmaceutical manufacturers to develop and validate sensitive analytical methods, like liquid chromatography-mass spectrometry (LC-MS), to ensure that the levels of this mutagenic impurity are strictly controlled within acceptable limits. who.intchemicalbook.com These standards are supplied with a Certificate of Analysis (COA) and other analytical data to confirm their identity and purity. synzeal.com

Table 2: Availability of this compound Reference Standards

| Supplier | Product Name/Number | Purity/Notes | Source(s) |

| Sigma-Aldrich | Tenofovir disoproxil Related Compound B (USP) - 1643623 | Reference Standard | chemicalbook.com |

| ChemScene | This compound - CS-6220 | 98.04% | chemicalbook.com |

| SynZeal | (Z)-9-Propenyladenine | Reference Standard with COA | synzeal.comsynzeal.com |

| LGC Standards | This compound | Pharmaceutical analytical testing standard | lgcstandards.com |

| MedchemExpress | This compound - HY-100079 | >98% | fishersci.com |

Quality Control and Regulatory Implications in Pharmaceutical Development

The control of mutagenic impurities is a critical aspect of pharmaceutical quality and is governed by stringent regulatory guidelines. labmanager.comresearchgate.net The International Council for Harmonisation (ICH) M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. raps.orgich.org

This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which establishes a default acceptable intake of 1.5 µg per day for a single mutagenic impurity, considered to pose a negligible cancer risk over a lifetime of exposure. ich.orgaifa.gov.itfda.gov For known potent mutagens or when specific data is available, a compound-specific Permitted Daily Exposure (PDE) limit is established. raps.orgraps.org

In the case of Tenofovir Disoproxil Fumarate, the mutagenic impurity this compound is specifically controlled. For instance, one regulatory filing indicates that this compound is controlled at a limit of ≤ 5.0 parts per million (ppm) using an LC-MS method. who.int This strict limit underscores the importance of robust quality control systems during the manufacturing process to ensure the final drug product is safe for patient use. europa.eu Adherence to these regulatory standards is essential for gaining marketing authorization and preventing costly drug recalls. labmanager.com

Table 3: Regulatory and Quality Control Aspects of Mutagenic Impurities

| Concept | Description | Relevance to this compound | Source(s) |

| ICH M7(R2) Guideline | Provides a framework for assessing and controlling DNA reactive impurities to limit carcinogenic risk. | This guideline governs the control strategy for this compound. | raps.orgich.org |

| Threshold of Toxicological Concern (TTC) | A default acceptable intake of 1.5 µ g/day for a mutagenic impurity, associated with negligible risk. | This can be used as a default limit in the absence of compound-specific data. | ich.orgaifa.gov.itfda.gov |

| Permitted Daily Exposure (PDE) | A substance-specific limit on the amount of a substance that can be ingested daily without appreciable health risk. | A specific PDE may be derived for this compound based on toxicological data. | raps.org |

| Quality Control | Involves analytical testing and process optimization to ensure impurity levels are below acceptable limits. | A specific limit of ≤ 5.0 ppm for this compound in TDF is controlled via LC-MS. who.int | who.intlabmanager.comeuropa.eu |

Future Directions and Emerging Research Avenues for 9 Propenyladenine

Exploration in Antiviral Research Beyond Tenofovir (B777)

While 9-propenyladenine (B560649) is identified as a mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate (B1241708), its own antiviral potential remains a nascent field of study. medchemexpress.comchemsrc.com The focus of current regulations is on limiting its presence in the final pharmaceutical product to minimize any potential risks. shimadzu.com

The exploration of adenine (B156593) analogues with modifications at the 9-position for antiviral activity is an established strategy. For instance, (S)-9-(2,3-dihydroxypropyl)adenine, an aliphatic nucleoside analog, has demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses. This suggests that the N9-substituent of the adenine core is a critical determinant of biological activity. Future research may therefore involve the synthesis and screening of a library of this compound derivatives with modifications on the propenyl chain to investigate their potential as antiviral agents. The key would be to identify derivatives that exhibit potent antiviral efficacy while demonstrating a favorable safety profile, distinct from the mutagenic concerns associated with the parent compound.

Investigation in Other Therapeutic Areas

The utility of this compound as a chemical intermediate extends beyond antiviral drug synthesis into other therapeutic and industrial domains.

Agrochemicals: Purine (B94841) analogues have been investigated for their potential as agrochemicals. While specific studies on this compound in this context are not widely documented, it is listed as an important raw material and intermediate for the synthesis of agrochemicals. researchgate.net The structural similarity of purines to endogenous molecules in plants and insects makes them attractive scaffolds for the development of novel herbicides, pesticides, and plant growth regulators. Future research could focus on synthesizing and evaluating this compound derivatives for specific agrochemical applications.

Dyestuffs: The application of this compound as an intermediate in the synthesis of dyestuffs has also been noted. researchgate.net The purine ring system, with its heteroaromatic structure, can act as a chromophore. Modifications to the propenyl group or the adenine ring could be explored to develop novel dyes with specific spectral properties for various applications, including textiles and imaging. However, detailed research in this area is currently limited.

Advanced Material Science Applications

The field of material science offers another potential, yet largely unexplored, avenue for this compound research. The inherent properties of the purine structure, such as its ability to form hydrogen bonds and participate in π-stacking interactions, make it a candidate for the development of advanced materials. aprcomposites.com.au

Polymer Chemistry: N-substituted purines can be incorporated into polymer chains to create functional polymers. These polymers could have applications in areas such as drug delivery, where the adenine moiety could interact with biological targets, or in the development of novel responsive materials. The propenyl group of this compound offers a reactive handle for polymerization reactions. Research in this area would involve the synthesis and characterization of polymers containing this compound and the evaluation of their unique properties. At present, there is a lack of specific research on the integration of this compound into polymeric structures.

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of this compound and related N-alkenylpurines is an area of active investigation, with a growing emphasis on developing more efficient and environmentally benign methods.

Novel Synthetic Methods: A patented method describes the synthesis of a Tenofovir intermediate, (R)-9-(2-hydroxypropyl)adenine, from this compound through an oxidation reaction. google.com Another patented method details the synthesis of this compound itself from 9-formoxyl adenine and an ethyl triphenyl phosphonium (B103445) salt via a Wittig reaction. google.com The rearrangement of N-allylpurines to N-alkenylpurines, often with high stereoselectivity, represents another synthetic strategy. researchgate.net

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound. acs.orgmlsu.ac.inresearchgate.net This includes the use of catalytic methods to improve reaction efficiency and reduce waste. For instance, the use of low-cost and commercially available aluminas as catalysts for the synthesis of N-substituted pyrroles highlights a green approach that could be adapted for purine synthesis. mdpi.com The development of one-pot syntheses and the use of environmentally friendly solvents are also key areas of focus. Future research will likely concentrate on developing catalytic, atom-economical, and solvent-minimized synthetic routes to this compound and its derivatives.

Table of Research Findings for this compound

| Research Area | Key Findings/Potential Applications | State of Research |

|---|---|---|

| Antiviral Research | Known as a mutagenic impurity in Tenofovir synthesis. medchemexpress.comchemsrc.com The potential of its derivatives as antiviral agents is underexplored. | Primarily focused on detection and control as an impurity. |

| Agrochemicals | Listed as an intermediate for agrochemical synthesis. researchgate.net Specific applications are not well-documented. | General mention, lacking specific studies. |

| Dyestuffs | Mentioned as an intermediate for dyestuff synthesis. researchgate.net The purine core can act as a chromophore. | Conceptual, with limited dedicated research. |

| Material Science | Potential for creating functional polymers due to hydrogen bonding and π-stacking capabilities of the purine ring. aprcomposites.com.au | Largely unexplored. |

| Synthetic Chemistry | Synthesized via Wittig reaction and used as a precursor for Tenofovir intermediates. google.com Rearrangement of N-allylpurines is another route. researchgate.net | Established synthetic routes exist, with ongoing efforts towards greener methods. |

Q & A

Q. How can researchers address potential biases in in vitro studies of this compound’s antiviral efficacy?

- Methodological Answer : Use blinded scoring of cytopathic effects and pre-register experimental protocols (e.g., on Open Science Framework). Include vehicle controls to account for solvent cytotoxicity. Validate findings across multiple assay formats (e.g., plaque reduction vs. qPCR-based viral load quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.